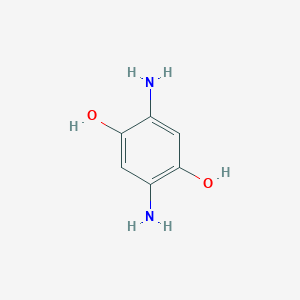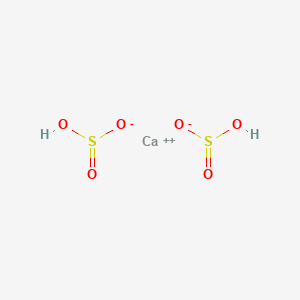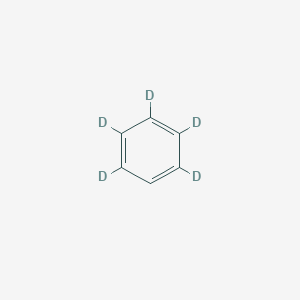![molecular formula C7H6ClN3 B081040 7-Chlor-1H-benzo[d]imidazol-5-amin CAS No. 10597-54-3](/img/structure/B81040.png)
7-Chlor-1H-benzo[d]imidazol-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1H-benzo[d]imidazol-5-amine is a heterocyclic aromatic compound that contains both nitrogen and chlorine atoms within its structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Wirkmechanismus
Target of Action
Imidazole derivatives are known to have a broad range of biological activities and are key components in a variety of functional molecules . They are utilized in diverse applications, including pharmaceuticals and agrochemicals .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, leading to changes in biological processes . For instance, some imidazole derivatives have been reported to block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse range of applications .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with formic acid or formamide under acidic conditions to form the benzimidazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: In an industrial setting, the production of 7-Chloro-1H-benzo[d]imidazol-5-amine may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: 7-Chloro-1H-benzo[d]imidazol-5-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in 7-Chloro-1H-benzo[d]imidazol-5-amine can be substituted with other functional groups through nucleophilic substitution reactions. Typical reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives such as 7-chloro-1H-benzo[d]imidazol-5-one.
Reduction: Reduced forms such as 7-chloro-1H-benzo[d]imidazol-5-amine derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: The parent compound of 7-Chloro-1H-benzo[d]imidazol-5-amine, known for its broad range of biological activities.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position, used in various chemical and pharmaceutical applications.
5-Nitrobenzimidazole: Contains a nitro group at the 5-position, known for its antimicrobial properties.
Uniqueness: 7-Chloro-1H-benzo[d]imidazol-5-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry. Additionally, the chlorine substituent can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.
Eigenschaften
IUPAC Name |
7-chloro-3H-benzimidazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYRYDRCKNHDLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
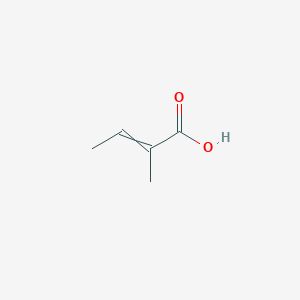

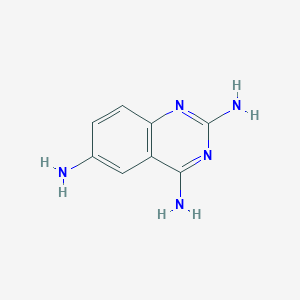


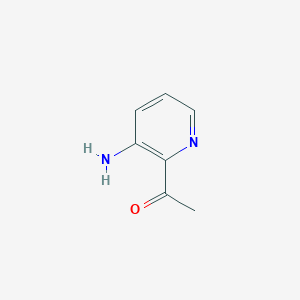

![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)

